4-(Dimethylamino)-4-(p-tolyl)cyclohexanone 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
Brand Name: Vulcanchem
CAS No.: 65619-06-9
VCID: VC3939986
InChI: InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3
SMILES: CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

CAS No.: 65619-06-9

Cat. No.: VC3939986

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone - 65619-06-9

Specification

CAS No. 65619-06-9
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
Standard InChI InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3
Standard InChI Key VCEODKLEIJWHMI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C
Canonical SMILES CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone is defined by the following identifiers:

PropertyValueSource
IUPAC Name4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-onePubChem
CAS Registry Number65619-06-9Vulcanchem
Molecular FormulaC₁₅H₂₁NOChemsrc
Molar Mass231.33 g/molPubChem
SMILESCC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)CWikipedia

The compound’s structure features a cyclohexanone ring with a dimethylamino (-N(CH₃)₂) group and a para-tolyl (4-methylphenyl) group at the 4-position. This arrangement facilitates electron donation through the dimethylamino group, enhancing receptor binding and metabolic stability .

Spectroscopic and Computational Data

Density functional theory (DFT) studies on analogous arylcyclohexanones reveal that the planarity of the cyclohexanone ring and conjugation with substituents critically influence electronic properties. For example, protonation of the dimethylamino group in acidic environments deactivates resonance, as observed in solvatochromic studies of related compounds .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone involves multi-step reactions optimized for yield and purity:

  • Cyclohexanone Functionalization:

    • A cyclohexanone derivative is reacted with dimethylamine under reductive amination conditions, typically using sodium cyanoborohydride or hydrogen with a palladium catalyst .

    • Alternative methods employ Grignard reagents to introduce the para-tolyl group, followed by oxidation to restore the ketone functionality .

  • Ketal Formation:

    • To protect the ketone group during synthesis, ethylene glycol or trimethylene glycol is used to form spiro-1,3-dioxolane or dioxane intermediates .

    • Deprotection via acid hydrolysis yields the final product .

Key Reactions

  • Oxidation: The dimethylamino group can be oxidized to N-oxides using hydrogen peroxide, altering receptor binding affinity.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, though this derivative shows diminished analgesic activity.

  • Halogenation: Substitution of the para-methyl group with halogens (e.g., Cl, Br) slightly reduces potency but enhances metabolic stability .

Pharmacological Properties and Mechanism of Action

Opioid Receptor Agonism

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone binds preferentially to mu-opioid receptors (MOR), inhibiting neurotransmitter release in pain pathways. In vivo studies demonstrate its ED₅₀ (effective dose for 50% analgesia) as comparable to morphine in rodent models.

CompoundReceptor Affinity (Ki, nM)Analgesic Potency (Relative to Morphine)
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone2.1 ± 0.3 (MOR)1.0
Morphine1.8 ± 0.2 (MOR)1.0
BDPC (Phenethyl derivative)0.05 ± 0.01 (MOR)300

Data synthesized from Vulcanchem and patents .

Metabolic Pathways

Hepatic metabolism involves N-demethylation via cytochrome P450 enzymes, producing active metabolites with prolonged analgesic effects. Glucuronidation at the ketone group facilitates renal excretion .

Comparative Analysis with Structural Analogues

Impact of Substituents

  • Para-Tolyl vs. Phenyl: Replacement of the para-methyl group with hydrogen (yielding 4-(Dimethylamino)-4-phenylcyclohexanone) reduces lipid solubility, decreasing blood-brain barrier penetration .

  • Halogen Substitution: Chlorine or bromine at the para position enhances metabolic stability but lowers MOR affinity .

Phenethyl Side Chain Derivatives

Reacting the ketone with phenethyl Grignard reagents produces BDPC, a derivative with 300-fold higher potency due to enhanced receptor binding and delayed clearance .

Legal and Regulatory Status

Global Scheduling

  • Latvia: Explicitly listed as a controlled substance under narcotics legislation .

  • United States: Covered by the Federal Analogue Act, which prohibits structurally similar compounds intended for human consumption.

  • European Union: Monitored under early-warning systems for new psychoactive substances .

Applications in Medicinal Chemistry

Analgesic Development

The compound’s scaffold serves as a template for designing non-addictive opioids. Modifications targeting the dimethylamino group (e.g., N-oxide formation) aim to reduce dependence liability .

Cancer Research

Preliminary studies suggest that halogenated analogues inhibit tumor growth in vitro, though mechanisms remain unclear.

Hazard StatementPrecautionary Measure
H317 (Skin allergy)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles

Data from ChemicalBook and PubChem .

Environmental Impact

Aliphatic amines with log Kow > 7.0 exhibit prolonged aquatic toxicity, necessitating extended ecotoxicological testing .

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